5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that combines phenolic, benzyloxy, and pyrazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the pyrazolyl group: This step involves the formation of a pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone.
Coupling of the methoxyphenoxy group: This can be done using a nucleophilic aromatic substitution reaction where the methoxyphenoxy group is introduced to the phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its interactions with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H20N2O4/c1-27-17-8-5-9-19(12-17)29-22-14-24-25-23(22)20-11-10-18(13-21(20)26)28-15-16-6-3-2-4-7-16/h2-14,26H,15H2,1H3,(H,24,25) |
InChI Key |
BUTNWEONVNERGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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